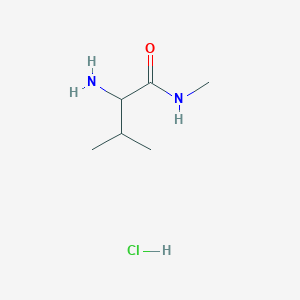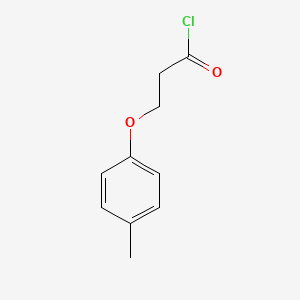![molecular formula C13H17ClN2O B3112358 N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide CAS No. 189069-90-7](/img/structure/B3112358.png)
N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide
Descripción general
Descripción
“N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Arylcycloalkylamines in Drug Development
Arylcycloalkylamines, including phenylpiperidines and their derivatives, are crucial pharmacophoric groups in various antipsychotic agents. The arylalkyl substituents significantly influence the binding affinity, potency, and selectivity at D2-like receptors, which are critical targets in drug development for psychiatric disorders. The synthesis and evaluation of these compounds reveal that the composite structure, including the arylalkyl moieties, is responsible for their selectivity and potency at these receptors. This suggests that modifications in the piperidine structure and its substituents can lead to significant therapeutic applications (Sikazwe et al., 2009).
Piperazine-based Membranes in Environmental Applications
Piperazine-based nanofiltration (NF) membranes have shown promising applications in environmental science, particularly in water treatment and purification. These membranes feature a crumpled polyamide layer, which significantly enhances membrane separation performance. The unique crumpled structures improve water permeance, selectivity, and antifouling performance, making them suitable for a wide range of environmental applications, including water softening and wastewater treatment (Shao et al., 2022).
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies provide access to structurally diverse piperidines and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds. The use of chiral sulfinamides in asymmetric synthesis highlights the importance of piperidine derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are widely used in pharmaceuticals, demonstrating a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antihistamine activities. The modification of the substitution pattern on the piperazine nucleus results in significant differences in the medicinal potential of the molecules, indicating the versatility and importance of piperazine derivatives in drug discovery and development (Rathi et al., 2016).
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-4-10(8-11)9-16-13(17)12-6-1-2-7-15-12/h3-5,8,12,15H,1-2,6-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMOMZCQCKVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)




![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)

![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)
![6-[4-(3-Oxo-butyl)-phenoxy]-nicotinamide](/img/structure/B3112383.png)



